Aprofene

Übersicht

Beschreibung

. Es wurde ursprünglich in der Sowjetunion entwickelt und für verschiedene pharmakologische Zwecke eingesetzt.

Herstellungsmethoden

Die Synthese von Aprofen umfasst mehrere Schritte. Eine gängige Methode beinhaltet die Veresterung von 2,2-Diphenylpropansäure mit 2-(Diethylamino)ethanol. Die Reaktion erfordert typischerweise einen sauren Katalysator wie Schwefelsäure und wird unter Rückflussbedingungen durchgeführt, um den gewünschten Ester zu erhalten . Industrielle Produktionsverfahren können ähnliche Synthesewege umfassen, sind jedoch für die Großproduktion optimiert, wodurch höhere Ausbeuten und Reinheit sichergestellt werden.

Chemische Reaktionsanalyse

Aprofen unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Aprofen kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Carbonsäuren führt.

Reduktion: Die Reduktion von Aprofen kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden, was zur Bildung von Alkoholderivaten führt.

Substitution: Aprofen kann nucleophile Substitutionsreaktionen eingehen, bei denen die Diethylaminogruppe unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen saure oder basische Umgebungen, unterschiedliche Temperaturen und spezifische Katalysatoren, um die Reaktionen in Richtung der gewünschten Produkte zu lenken .

Vorbereitungsmethoden

The synthesis of aprofene involves several steps. One common method includes the esterification of 2,2-diphenylpropanoic acid with 2-(diethylamino)ethanol. The reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to yield the desired ester . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

Aprofene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .

Wissenschaftliche Forschungsanwendungen

Aprofen wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Aprofen wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Herstellung anderer pharmakologisch aktiver Verbindungen.

Biologie: In der biologischen Forschung wird Aprofen verwendet, um die Funktion von muskarinischen und nikotinischen Acetylcholinrezeptoren zu untersuchen, wodurch Einblicke in die Neurotransmission und Rezeptorpharmakologie gewonnen werden.

Industrie: In der pharmazeutischen Industrie wird Aprofen als Zwischenprodukt bei der Synthese verschiedener Arzneimittel und als Referenzverbindung in analytischen Studien verwendet.

Wirkmechanismus

Aprofen entfaltet seine Wirkung durch Antagonisierung von muskarinischen und nikotinischen Acetylcholinrezeptoren. Das bedeutet, dass es an diese Rezeptoren bindet, ohne sie zu aktivieren, wodurch die Wirkung von Acetylcholin, einem Neurotransmitter, blockiert wird. Diese Hemmung kann zu verschiedenen physiologischen Wirkungen führen, wie z. B. Muskelentspannung und verminderte Drüsensekretion .

Wirkmechanismus

Aprofene exerts its effects by antagonizing muscarinic and nicotinic acetylcholine receptors. This means that it binds to these receptors without activating them, thereby blocking the action of acetylcholine, a neurotransmitter. This inhibition can lead to various physiological effects, such as muscle relaxation and reduced glandular secretions .

Vergleich Mit ähnlichen Verbindungen

Aprofen ähnelt anderen Antimuskarinika wie Atropin und Scopolamin. es hat einzigartige Eigenschaften, die es auszeichnen:

Atropin: Wie Aprofen ist Atropin ein Antimuskarinikum, wird jedoch hauptsächlich zur Behandlung von Bradykardie (langsamer Herzschlag) und als Präanästhetikum zur Reduzierung der Speichelproduktion eingesetzt.

Scopolamin: Scopolamin ist eine weitere Antimuskarinverbindung, die zur Vorbeugung von Reisekrankheit und postoperativer Übelkeit eingesetzt wird. Im Gegensatz zu Aprofen wirkt Scopolamin stärker auf das zentrale Nervensystem.

Biologische Aktivität

Aprofene, a compound with the chemical formula and a molecular weight of approximately 325.44 g/mol, is classified as an antimuscarinic agent. Initially developed in the Soviet Union, it has been employed for various pharmacological applications, particularly in treating conditions related to the central nervous system. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound's primary mechanism involves antagonism of muscarinic and nicotinic acetylcholine receptors. By inhibiting the action of acetylcholine, this compound induces physiological effects such as muscle relaxation and decreased glandular secretions. This action is crucial in modulating neurotransmission and receptor pharmacology, making it a subject of interest for various therapeutic strategies .

Pharmacological Properties

This compound exhibits several pharmacological activities:

- Antimuscarinic Activity : It inhibits the parasympathetic nervous system's actions, which can lead to reduced salivation, bronchial dilation, and decreased gastrointestinal motility.

- Neuroprotective Effects : Research indicates that this compound may have potential therapeutic effects in neurodegenerative diseases by modulating neurotransmitter systems.

- Muscle Relaxation : Its muscle-relaxing properties make it useful in treating muscle spasms and related disorders.

Case Studies

- Neurodegenerative Disease Research : A study explored this compound's effects on neurotransmitter systems in models of neurodegenerative diseases, demonstrating its ability to enhance cognitive function by modulating acetylcholine levels.

- Muscle Spasm Treatment : Clinical trials have shown that this compound significantly reduces muscle spasms compared to placebo, indicating its efficacy as a muscle relaxant.

Comparative Studies

This compound has been compared with other antimuscarinic agents to evaluate its unique properties. The following table summarizes key findings from comparative studies:

| Compound | Mechanism | Key Findings |

|---|---|---|

| This compound | Muscarinic antagonist | Effective in reducing muscle spasms |

| Atropine | Muscarinic antagonist | Primarily used for bradycardia and organophosphate poisoning |

| Scopolamine | Muscarinic antagonist | Used for motion sickness and as a sedative |

The synthesis of this compound typically involves multiple steps under controlled conditions. The complexity of its synthesis reflects its unique chemical structure and properties:

- Chemical Structure : The compound's structure allows it to interact specifically with acetylcholine receptors.

- Synthesis Method : Common synthesis methods include reactions under acidic or basic conditions at varying temperatures to achieve desired yields.

Eigenschaften

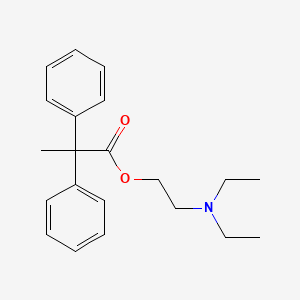

IUPAC Name |

2-(diethylamino)ethyl 2,2-diphenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2/c1-4-22(5-2)16-17-24-20(23)21(3,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15H,4-5,16-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDYGLSKVUKRRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2589-00-6 (hydrochloride) | |

| Record name | Aprofene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8046294 | |

| Record name | Aprofene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3563-01-7 | |

| Record name | Aprophen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3563-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aprofene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aprofene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APROFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL791XXJ7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.